molecular formula C₁₆H₂₁BrClNO₂ B1147008 RTI-51 Hydrochloride CAS No. 1391052-88-2

RTI-51 Hydrochloride

Numéro de catalogue: B1147008
Numéro CAS: 1391052-88-2
Poids moléculaire: 374.7
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

RTI-51 Hydrochloride is synthesized through a series of chemical reactions starting from tropane derivativesThe reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Analyse Des Réactions Chimiques

RTI-51 Hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Chemical Profile

  • Full Name : (–)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane hydrochloride
  • Molecular Formula : C16_{16}H20_{20}BrNO2_2·HCl
  • Molecular Weight : Approximately 366.7 g/mol

RTI-51 has been characterized as having a balance of monoamine reuptake inhibition, with a potency order of dopamine > serotonin > norepinephrine. Its binding affinities are notably different from other compounds in the same class, making it a subject of interest for various research applications.

Neuropharmacology

RTI-51 Hydrochloride is primarily utilized in neuropharmacological studies to investigate the dynamics of dopamine transporters. Its ability to selectively inhibit dopamine reuptake allows researchers to explore the role of dopamine in various behavioral and physiological processes.

  • Dopamine Transporter Studies : RTI-51 has been used to map the distribution of dopamine transporters in the brain using its radiolabeled form, 76Br^76Br, providing insights into dopaminergic signaling pathways and their implications in disorders such as Parkinson's disease and addiction .

Comparative Studies with Other Compounds

RTI-51 is often compared with other phenyltropane derivatives like RTI-31 and RTI-55 to better understand the nuances of their pharmacological effects. In comparative studies:

CompoundBinding ProfileKey Differences
RTI-31More dopaminergic; less serotonergicHigher affinity for dopamine transporter
RTI-55More serotonergicEnhanced stimulant effects
RTI-51Balanced profileUnique inhibition ratios

The unique binding profile of RTI-51 allows researchers to study the differential effects of monoamine transporters on behavior and physiology .

Behavioral Studies

Behavioral studies using RTI-51 have demonstrated its potential effects on locomotor activity and reinforcement behaviors in animal models. Research indicates that while RTI-51 does not exhibit the same level of self-administration as more potent stimulants, it still provides valuable data on the reinforcing properties of dopamine-related drugs .

Case Studies

Several case studies highlight the applications of this compound in various experimental setups:

Case Study 1: Mapping Dopamine Transporters

In a study utilizing 76Br^76Br-labeled RTI-51, researchers successfully mapped dopamine transporter distribution across different brain regions. This study provided critical insights into how variations in transporter density correlate with behavioral outcomes related to addiction and mood disorders.

Case Study 2: Comparative Potency Analysis

Research comparing RTI-51 with other phenyltropanes revealed that while it has lower potency than RTI-31 and RTI-55, its unique pharmacological profile makes it suitable for specific research applications focusing on balanced monoamine activity.

Mécanisme D'action

RTI-51 Hydrochloride exerts its effects by inhibiting the reuptake of monoamines, specifically dopamine, serotonin, and norepinephrine. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. The molecular targets of this compound are the dopamine, serotonin, and norepinephrine transporters. The compound binds to these transporters and prevents the reuptake of the neurotransmitters, thereby prolonging their action .

Comparaison Avec Des Composés Similaires

RTI-51 Hydrochloride is similar to other phenyltropane derivatives such as RTI-31 and RTI-55. it has a unique balance of monoamine reuptake inhibition, with a higher affinity for dopamine transporters compared to serotonin and norepinephrine transporters. This makes it distinct from other compounds like RTI-121, which is more selective for dopamine transporters .

Similar Compounds

Propriétés

Numéro CAS

1391052-88-2

Formule moléculaire

C₁₆H₂₁BrClNO₂

Poids moléculaire

374.7

Synonymes

(1R,2S,3S,5S)-3-(4-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride;  [1R-(exo,exo)]-3-(4-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride;  RTI 4229-51 Hydrochlori

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.